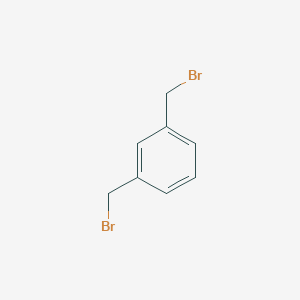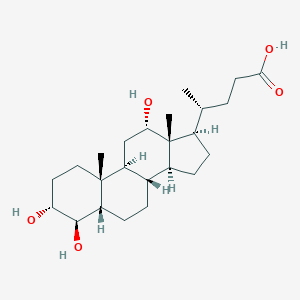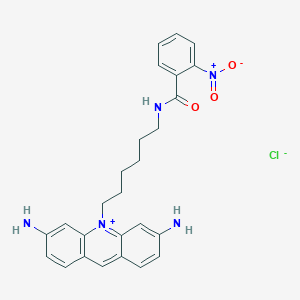
3,6-Diamino-10-(6-(4-nitrobenzamido)hexyl)acridinium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Diamino-10-(6-(4-nitrobenzamido)hexyl)acridinium is a synthetic compound that belongs to the acridinium family. This compound has been widely studied for its potential applications in scientific research, particularly in the fields of biochemistry and molecular biology. In
作用机制
The mechanism of action of 3,6-Diamino-10-(6-(4-nitrobenzamido)hexyl)acridinium is not fully understood. However, it is believed that this compound interacts with DNA through intercalation, which involves the insertion of the compound between the base pairs of DNA. This interaction can lead to changes in DNA structure and function, which can have downstream effects on cellular processes.
生化和生理效应
The biochemical and physiological effects of 3,6-Diamino-10-(6-(4-nitrobenzamido)hexyl)acridinium are complex and varied. This compound has been shown to have a range of effects on cellular processes, including DNA replication, transcription, and repair. Additionally, this compound has been shown to have phototoxic effects on cancer cells, making it a promising candidate for the treatment of cancer.
实验室实验的优点和局限性
One of the primary advantages of 3,6-Diamino-10-(6-(4-nitrobenzamido)hexyl)acridinium is its specificity for double-stranded DNA. This property makes it a valuable tool for the study of DNA structure and function. Additionally, this compound has been shown to have phototoxic effects on cancer cells, making it a promising candidate for the treatment of cancer.
One of the limitations of 3,6-Diamino-10-(6-(4-nitrobenzamido)hexyl)acridinium is its complexity. The synthesis of this compound is a complex process that requires specialized equipment and expertise. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several potential future directions for the study of 3,6-Diamino-10-(6-(4-nitrobenzamido)hexyl)acridinium. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another potential direction is the study of the mechanism of action of this compound, which could lead to the development of new therapeutic applications. Additionally, the use of this compound as a fluorescent probe for the detection of DNA could be further optimized for use in high-throughput screening assays.
合成方法
The synthesis of 3,6-Diamino-10-(6-(4-nitrobenzamido)hexyl)acridinium is a complex process that involves several steps. The first step involves the synthesis of 6-bromohexanoic acid, which is then reacted with 4-nitrobenzoyl chloride to form 6-(4-nitrobenzamido)hexanoic acid. The second step involves the synthesis of 3,6-diaminoacridine, which is then reacted with 6-(4-nitrobenzamido)hexanoic acid to form 3,6-Diamino-10-(6-(4-nitrobenzamido)hexyl)acridinium.
科学研究应用
3,6-Diamino-10-(6-(4-nitrobenzamido)hexyl)acridinium has several potential applications in scientific research. One of its primary applications is as a fluorescent probe for the detection of DNA. This compound has been shown to bind specifically to double-stranded DNA and emit fluorescence when excited by light. This property makes it a valuable tool for the study of DNA structure and function.
Another potential application of 3,6-Diamino-10-(6-(4-nitrobenzamido)hexyl)acridinium is as a photosensitizer for photodynamic therapy. This compound has been shown to have phototoxic effects on cancer cells when exposed to light, making it a promising candidate for the treatment of cancer.
属性
CAS 编号 |
139263-57-3 |
|---|---|
产品名称 |
3,6-Diamino-10-(6-(4-nitrobenzamido)hexyl)acridinium |
分子式 |
C26H28ClN5O3 |
分子量 |
494 g/mol |
IUPAC 名称 |
N-[6-(3,6-diaminoacridin-10-ium-10-yl)hexyl]-2-nitrobenzamide;chloride |
InChI |
InChI=1S/C26H27N5O3.ClH/c27-20-11-9-18-15-19-10-12-21(28)17-25(19)30(24(18)16-20)14-6-2-1-5-13-29-26(32)22-7-3-4-8-23(22)31(33)34;/h3-4,7-12,15-17H,1-2,5-6,13-14H2,(H4,27,28,29,32);1H |
InChI 键 |
QJGQBHVEGRHINI-UHFFFAOYSA-O |
SMILES |
C1=CC=C(C(=C1)C(=O)NCCCCCC[N+]2=C3C=C(C=CC3=CC4=C2C=C(C=C4)N)N)[N+](=O)[O-].[Cl-] |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)NCCCCCC[N+]2=C3C=C(C=CC3=CC4=C2C=C(C=C4)N)N)[N+](=O)[O-].[Cl-] |
同义词 |
3,6-diamino-10-(6-(4-nitrobenzamido)hexyl)acridinium 3,6-DNBAHA |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



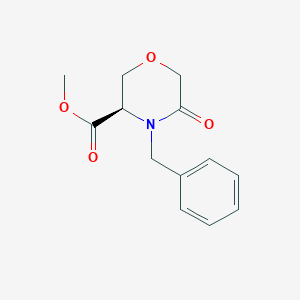
![N3,N3-dimethylbenzo[b]thiophene-2,3-diamine](/img/structure/B165744.png)
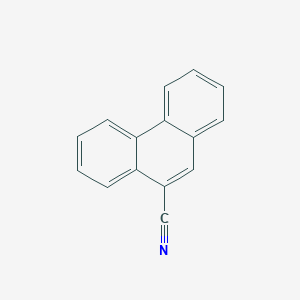
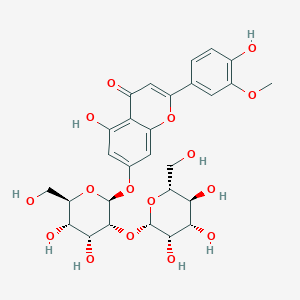
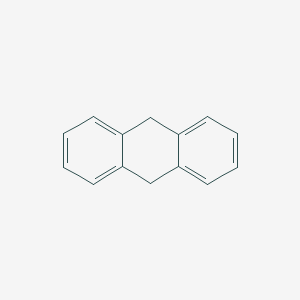
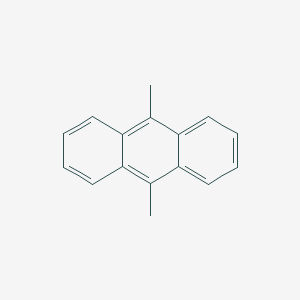
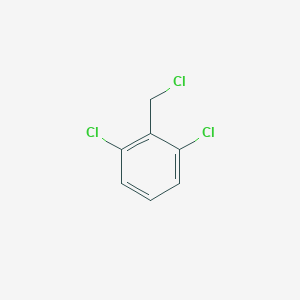
![2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole](/img/structure/B165762.png)
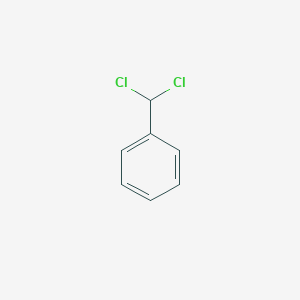
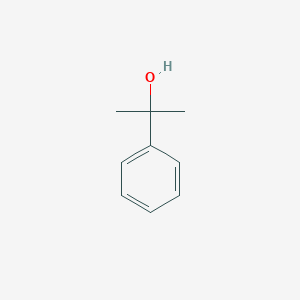
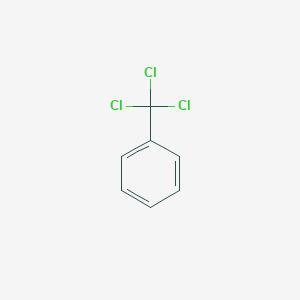
![4-Chloro-2-(dichloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B165769.png)
